1,2,2A,3-Tetrahydroacenaphthylene
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Overview
Description
1,2,2A,3-Tetrahydroacenaphthylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₂H₁₄ It is a derivative of acenaphthylene, characterized by the addition of hydrogen atoms to the aromatic ring system, resulting in a partially saturated structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2A,3-Tetrahydroacenaphthylene can be synthesized through hydrogenation of acenaphthylene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions include:
Temperature: 50-100°C
Pressure: 1-5 atm of hydrogen gas
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
1,2,2A,3-Tetrahydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form acenaphthenequinone.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as Pd/C.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Acenaphthenequinone
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
1,2,2A,3-Tetrahydroacenaphthylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2A,3-Tetrahydroacenaphthylene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include:
Enzyme inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor binding: Interacting with cellular receptors to trigger or inhibit signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene: The parent compound, fully aromatic without hydrogenation.
Acenaphthene: A fully saturated derivative of acenaphthylene.
1,2,3,4-Tetrahydroacenaphthylene: Another partially hydrogenated derivative with different hydrogenation pattern.
Uniqueness
1,2,2A,3-Tetrahydroacenaphthylene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its fully aromatic or fully saturated counterparts. This uniqueness makes it valuable for specific applications where partial saturation is desired.
Properties
CAS No. |
111763-49-6 |
---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,2,3,3a-tetrahydroacenaphthylene |
InChI |
InChI=1S/C12H12/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-5,11H,6-8H2 |
InChI Key |
ZTJLTWWDFIPOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C1CC=CC3=CC=C2 |
Origin of Product |
United States |
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